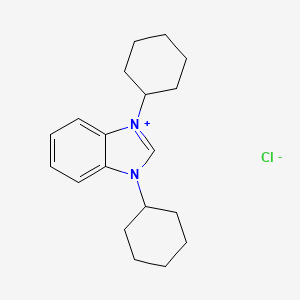

1,3-Dicyclohexylbenzimidazolium chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3-dicyclohexylbenzimidazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N2.ClH/c1-3-9-16(10-4-1)20-15-21(17-11-5-2-6-12-17)19-14-8-7-13-18(19)20;/h7-8,13-17H,1-6,9-12H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACUDTKAZHCIPU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=[N+](C3=CC=CC=C32)C4CCCCC4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584845 | |

| Record name | 1,3-Dicyclohexyl-1H-benzimidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034449-15-4 | |

| Record name | 1,3-Dicyclohexyl-1H-benzimidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Dicyclohexylbenzimidazolium Chloride: A Cornerstone Precursor for N-Heterocyclic Carbene Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dicyclohexylbenzimidazolium chloride is a pivotal organic salt that serves as a stable precursor to a sterically demanding and electronically versatile N-heterocyclic carbene (NHC). This guide provides a comprehensive overview of its synthesis, physicochemical properties, and, most critically, its application in modern catalytic chemistry. We will delve into the mechanistic underpinnings of its catalytic activity in key transformations such as rhodium-catalyzed O-arylation of phenols and palladium-catalyzed cross-coupling reactions, supported by detailed experimental protocols and characterization data. This document is intended to be a vital resource for researchers leveraging the power of NHC catalysis in synthetic chemistry and drug discovery.

Introduction: The Significance of this compound in Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and organocatalysis, largely due to their strong σ-donating properties and the ability to form stable complexes with a wide array of transition metals.[1] The stability and reactivity of these NHC-metal complexes can be finely tuned by modifying the steric and electronic properties of the NHC ligand. This compound is a key precursor to one such valuable NHC, offering a unique combination of a rigid benzannulated backbone and bulky cyclohexyl substituents. This structure imparts significant steric hindrance around the metal center, which can promote challenging reductive elimination steps and prevent catalyst deactivation pathways, leading to enhanced catalytic efficiency in a variety of transformations.[1]

This guide will explore the synthesis of this important precursor, its detailed characterization, and its application in two major areas of catalysis: the formation of C-O bonds through rhodium-catalyzed O-arylation and the construction of C-C bonds via palladium-catalyzed cross-coupling reactions.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in research.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₂₇ClN₂ | [2][3][4] |

| Molecular Weight | 318.88 g/mol | [2][3][4] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 216-220 °C | [2] |

| CAS Number | 1034449-15-4 | [2][3][4] |

Safety and Handling:

This compound, like other imidazolium salts, should be handled with appropriate safety precautions in a laboratory setting.[5][6][7]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[5]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[5] Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

Disposal: Dispose of in accordance with local regulations.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from benzimidazole. This method involves sequential N-alkylation reactions.[8][9]

Synthetic Workflow Diagram

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Cyclohexyl-1H-benzo[d]imidazole

-

To a solution of benzimidazole (1.0 eq.) in a suitable solvent such as acetonitrile, add a base like sodium hydroxide (1.1 eq.).[8]

-

Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of benzimidazole.[8]

-

Add cyclohexyl bromide (1.05 eq.) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-cyclohexyl-1H-benzo[d]imidazole, which can be purified by column chromatography.

Step 2: Synthesis of 1,3-Dicyclohexyl-1H-benzo[d]imidazol-3-ium chloride

-

Dissolve the 1-cyclohexyl-1H-benzo[d]imidazole (1.0 eq.) in a high-boiling solvent such as toluene.[9]

-

Add an excess of cyclohexyl bromide (1.5-2.0 eq.).

-

Heat the reaction mixture to reflux for an extended period (24-48 hours). The product will precipitate out of the solution as a white solid.

-

Cool the reaction mixture to room temperature and collect the precipitate by filtration.

-

Wash the solid with a non-polar solvent like hexane to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain pure this compound.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl and benzimidazolyl protons. The acidic proton at the C2 position of the benzimidazolium ring will appear as a singlet at a downfield chemical shift (typically > 9.0 ppm). The protons of the cyclohexyl groups will appear as a series of multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will display a characteristic signal for the carbenic carbon (C2) of the benzimidazolium ring, typically in the range of 140-145 ppm.[10] The signals for the carbons of the cyclohexyl groups and the benzimidazolyl backbone will also be present.[11][12][13]

Infrared (IR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule.[5][6][7][14]

-

C-H stretching (aromatic and aliphatic): Bands in the region of 3100-2850 cm⁻¹.

-

C=N and C=C stretching (benzimidazolium ring): Bands in the region of 1600-1450 cm⁻¹.

-

C-N stretching: Bands around 1350-1250 cm⁻¹.

Applications in Catalysis

This compound is a precursor to a highly effective N-heterocyclic carbene ligand for various transition metal-catalyzed reactions.[2]

Rhodium-Catalyzed O-Arylation of Phenols

The formation of diaryl ethers is a fundamental transformation in organic synthesis. The NHC generated from this compound can be employed in a rhodium-catalyzed O-arylation of phenols with aryl bromides.[9][13]

Caption: Proposed catalytic cycle for Rh-NHC catalyzed O-arylation.

-

In a glovebox, to an oven-dried vial, add the rhodium precatalyst (e.g., [Rh(cod)₂]BF₄, 2.5 mol%), this compound (5 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.).

-

Add the aryl bromide (1.0 eq.) and the phenol (1.2 eq.).

-

Add a dry, degassed solvent (e.g., toluene or dioxane).

-

Seal the vial and heat the reaction mixture at the desired temperature (e.g., 110 °C) for the specified time (12-24 hours).

-

Monitor the reaction by GC-MS or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the desired diaryl ether.[15][16][17][18]

Preparation of Pd-PEPPSI Complexes for Cross-Coupling Reactions

This compound is a reactant in the synthesis of Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes of palladium.[11][12][19] These air- and moisture-stable complexes are highly effective precatalysts for a variety of cross-coupling reactions, including the Suzuki-Miyaura coupling.[3][4][20][21][22]

Caption: Synthesis of a Pd-PEPPSI complex.

-

To a reaction vessel, add the aryl halide (1.0 eq.), the boronic acid (1.2 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Add the Pd-PEPPSI complex derived from this compound (0.1-1 mol%).[3][4][20][21][22]

-

Add a suitable solvent system (e.g., a mixture of isopropanol and water).[3]

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (as monitored by TLC or GC-MS).

-

Upon completion, add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the biaryl product.

Conclusion

This compound is a valuable and versatile precursor for the generation of a sterically encumbered N-heterocyclic carbene ligand. Its straightforward synthesis and the high efficacy of its derived metal complexes in promoting challenging catalytic transformations underscore its importance in modern organic synthesis. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, from small-scale laboratory research to complex drug discovery programs.

References

-

Synthesis and structure of some azolium salts. (n.d.). VNU Journal of Science: Natural Sciences and Technology.

-

This compound 95%. (n.d.). Sigma-Aldrich.

-

FTIR spectra of (a) 1-butyl 3-methyl imidazolium bromide (BmImBr) ionic... (n.d.). ResearchGate.

-

Plausible PEPPSI catalysts for direct C–H functionalization of five-membered heterocyclic bioactive motifs: synthesis, spectra. (n.d.). Semantic Scholar.

-

SAFETY DATA SHEET. (2024). Sigma-Aldrich.

-

Safety Data Sheet. (2011). Sigma-Aldrich.

-

Safety Data Sheet. (2019). AquaPhoenix Scientific.

-

SAFETY DATA SHEET. (2025). Sigma-Aldrich.

-

A facile synthetic route to benzimidazolium salts bearing bulky aromatic N-substituents. (2015). Beilstein Journal of Organic Chemistry.

-

13C NMR Spectroscopic Determination of Ligand Donor Strengths Using N-Heterocyclic Carbene Complexes of Palladium(II). (2005). Organometallics.

-

13C NMR Spectroscopy of “Arduengo-type” Carbenes and Their Derivatives. (2007). Chemical Reviews.

-

Pd–PEPPSI-type expanded ring N-heterocyclic carbene complexes: synthesis, characterization, and catalytic activity in Suzuki–Miyaura cross coupling. (2024). Taylor & Francis Online.

-

Rhodium(NHC)-Catalyzed O-Arylation of Aryl Bromides. (n.d.). ElectronicsAndBooks.

-

Rhodium(NHC)-Catalyzed O-Arylation of Aryl Bromides. (2009). Organic Letters.

-

This compound, min. 97%. (n.d.). Strem.

-

Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. (2017). The Journal of Organic Chemistry.

-

Pd‐PEPPSI: Water‐Assisted Suzuki–Miyaura Cross‐Coupling of Aryl Esters at Room Temperature using a Practical Palladium‐NHC (NHC = N‐Heterocyclic Carbene) Precatalyst. (n.d.). ResearchGate.

- SUPPLEMENTARY INFORM

-

NMR spectra (¹H and ¹³C) of benzimidazolium salt 2 (top) and its... (n.d.). ResearchGate.

- Synthesis and Characterization of Benzimidazolium Salts Bearing Triazole Groups. (2018). [No Source Provided].

-

Catalytic Intermolecular Ortho-Arylation of Phenols. (n.d.). The Journal of Organic Chemistry.

- Benzimidazolium Salts Bearing 2-methyl-1,4- benzodioxane Group: Synthesis, Characterization, Computational Studies, In vitro An. (2021). [No Source Provided].

-

Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions. (2023). NIH.

-

1,3-Dicyclohexyl-1H-benzo[d]imidazol-3-ium chloride. (n.d.). CymitQuimica.

-

13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (n.d.). PMC - NIH.

-

Rhodium-HMPT-catalyzed direct ortho arylation of phenols with aryl bromides. (n.d.). ElectronicsAndBooks.

-

1 H-NMR spectra of benzimidazole salt 2e in CDCl 3. (n.d.). ResearchGate.

-

Simple rhodium–chlorophosphine pre-catalysts for the ortho-arylation of phenols. (n.d.). ResearchGate.

-

N-Heterocyclic Carbene (NHC) Ligands. (n.d.). TCI Chemicals.

-

Pd-Catalyzed O‑Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. (n.d.). PMC - NIH.

-

Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. (n.d.). Organic Chemistry Portal.

-

1,3-Dicyclohexylimidazolium chloride. (n.d.). Sigma-Aldrich.

-

1,3-Dicyclohexylimidazolium chloride. (n.d.). Chem-Impex.

-

1034449-15-4 | 1,3-Dicyclohexyl-1H-benzo[d]imidazol-3-ium chloride. (n.d.). AiFChem.

-

US7109348B1 - Synthesis of 1,3 distributed imidazolium salts. (n.d.). Google Patents.

Sources

- 1. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ijcrr.com [ijcrr.com]

- 8. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 13C Chemical Shift of N-Heterocyclic Carbenes in Coinage Metal(I) Complexes and Clusters: trans-Influence and Spin-Orbit Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Pd-Catalyzed O‑Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects [organic-chemistry.org]

- 19. orientjchem.org [orientjchem.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-Dicyclohexylbenzimidazolium Chloride: Structure, Properties, and Catalytic Applications

Abstract: This technical guide provides a comprehensive overview of 1,3-Dicyclohexylbenzimidazolium chloride, a pivotal precursor to N-heterocyclic carbenes (NHCs). The guide delves into its core chemical structure, physicochemical properties, a detailed synthesis protocol, and its significant applications in modern catalysis. Specifically, its role in the formation of palladium-PEPPSI complexes for cross-coupling reactions and as a ligand in rhodium-catalyzed O-arylation of phenols is explored in detail. This document is intended for researchers, chemists, and professionals in the fields of organic synthesis, catalysis, and drug development, offering both foundational knowledge and practical insights into the utility of this versatile compound.

Introduction: The Significance of N-Heterocyclic Carbene Precursors

N-heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis since their isolation and characterization.[1] Their strong σ-donating properties and the steric tunability of their N-substituents allow for the formation of highly stable and active metal complexes.[2] Benzimidazolium salts, such as this compound, are crucial as stable, easily handled precursors to these powerful carbenes. The deprotonation of the C2 position of the benzimidazolium ring yields the corresponding NHC, which can then be used in situ or isolated for the preparation of a wide array of catalytic systems.

This compound, with its bulky cyclohexyl groups, imparts specific steric and electronic properties to the resulting NHC ligand, influencing the reactivity and selectivity of the metal complexes it forms. This guide will focus on the synthesis, characterization, and key applications of this important NHC precursor.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a central benzimidazolium core with two cyclohexyl groups attached to the nitrogen atoms and a chloride counter-ion. The bulky cyclohexyl substituents play a crucial role in the stability and reactivity of the corresponding NHC and its metal complexes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1034449-15-4 | [3] |

| Molecular Formula | C₁₉H₂₇ClN₂ | [3] |

| Molecular Weight | 318.88 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 216-220 °C | |

| Purity | Typically ≥95% | |

| SMILES | [Cl-].C1CCC(CC1)n2cc4ccccc24 | |

| InChI Key | JACUDTKAZHCIPU-UHFFFAOYSA-M |

Synthesis of this compound

The synthesis of 1,3-disubstituted benzimidazolium salts can be achieved through various methods. A common and effective approach involves the sequential N-alkylation of benzimidazole. Below is a detailed, field-proven protocol for the synthesis of this compound.

Synthesis Workflow Diagram

Caption: A two-step workflow for the synthesis of this compound.

Experimental Protocol

Materials:

-

Benzimidazole

-

Cyclohexyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Cyclohexyl chloride

-

Toluene

-

Diethyl ether

-

Standard laboratory glassware and purification apparatus

Step 1: Synthesis of 1-Cyclohexylbenzimidazole

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzimidazole (1.0 eq), potassium carbonate (1.5 eq), and DMF.

-

Stir the mixture at room temperature for 15 minutes.

-

Add cyclohexyl bromide (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to 80°C and maintain for 12-16 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-cyclohexylbenzimidazole.

Step 2: Synthesis of this compound

-

In a sealed tube, dissolve the 1-cyclohexylbenzimidazole (1.0 eq) obtained from Step 1 in toluene.

-

Add cyclohexyl chloride (1.2 eq) to the solution.

-

Seal the tube and heat the mixture at 110-120°C for 24-48 hours. A precipitate will form as the reaction progresses.

-

Cool the reaction mixture to room temperature.

-

Collect the solid precipitate by filtration.

-

Wash the solid with diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound as a white to off-white solid.

Rationale behind experimental choices:

-

The use of a base like K₂CO₃ in Step 1 is crucial for the deprotonation of the benzimidazole N-H, facilitating the nucleophilic attack on the cyclohexyl bromide.

-

DMF is chosen as the solvent in the first step due to its polar aprotic nature, which effectively dissolves the reactants and facilitates the Sₙ2 reaction.

-

The second step, a quaternization reaction, is typically slower and requires higher temperatures, hence the use of a sealed tube and a higher boiling point solvent like toluene.

-

Washing the final product with a non-polar solvent like diethyl ether is an effective way to remove non-ionic impurities.

Spectroscopic Characterization

Table 2: Estimated Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR | * N-CH (cyclohexyl): Broad multiplet around δ 4.5-5.0 ppm. |

-

C-H (benzimidazolium, C2-H): Singlet around δ 9.0-10.0 ppm.

-

Aromatic C-H: Multiplets in the range of δ 7.5-8.0 ppm.

-

Cyclohexyl CH₂: A series of broad multiplets between δ 1.2-2.5 ppm. | | ¹³C NMR | * N-C-N (C2): Signal around δ 140-145 ppm.

-

Aromatic C: Signals in the range of δ 110-135 ppm.

-

N-CH (cyclohexyl): Signal around δ 60-65 ppm.

-

Cyclohexyl CH₂: Signals in the range of δ 25-35 ppm. | | FT-IR (cm⁻¹) | * C-H (aromatic): ~3100-3000 cm⁻¹

-

C-H (aliphatic): ~2950-2850 cm⁻¹

-

C=N and C=C (aromatic): ~1600-1450 cm⁻¹

-

N-C-N stretching: ~1560 cm⁻¹ |

Note: These are estimated values and should be confirmed by experimental data.

Applications in Catalysis

This compound is a valuable precursor for generating NHC ligands used in a variety of catalytic transformations. Two prominent applications are highlighted below.

Precursor to Pd-PEPPSI Complexes for Cross-Coupling Reactions

Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are a class of highly efficient and air-stable precatalysts for cross-coupling reactions.[2] The synthesis involves the reaction of the benzimidazolium salt with a palladium(II) source in the presence of a pyridine-based ligand.

Caption: Formation of a Pd-PEPPSI complex from this compound.

These complexes are particularly effective in Suzuki, Heck, and Sonogashira coupling reactions.[3] The bulky dicyclohexyl-substituted NHC ligand enhances the stability and catalytic activity of the palladium center. The catalytic cycle for a Suzuki coupling reaction using a Pd-PEPPSI precatalyst is illustrated below.

Caption: A simplified catalytic cycle for the Suzuki cross-coupling reaction using a Pd-NHC complex.

Ligand in Rhodium-Catalyzed O-Arylation of Phenols

This compound serves as a precursor for the NHC ligand in rhodium-catalyzed O-arylation of phenols with aryl bromides.[4][5] This reaction is a powerful method for the synthesis of diaryl ethers, which are common motifs in pharmaceuticals and natural products. The choice of the NHC ligand is critical for the efficiency of this transformation.

The catalytic cycle is believed to involve the oxidative addition of the aryl bromide to a Rh(I)-NHC complex, followed by coordination of the phenol, deprotonation, and reductive elimination to form the diaryl ether product and regenerate the active Rh(I) catalyst.

Safety and Handling

This compound is a combustible solid. Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid dust formation and inhalation. Use in a well-ventilated area.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from sources of ignition.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a cornerstone precursor for the generation of sterically demanding N-heterocyclic carbene ligands. Its straightforward synthesis and the high stability and activity of its derivative metal complexes make it an invaluable tool for synthetic chemists. The applications in Pd-PEPPSI catalyzed cross-coupling reactions and rhodium-catalyzed O-arylation highlight its versatility and importance in the construction of complex organic molecules. As the demand for efficient and robust catalytic systems continues to grow, the role of well-defined NHC precursors like this compound will undoubtedly expand.

References

-

Benhamou, L., Chardon, E., Lavigne, G., Bellemin-Laponnaz, S., & César, V. (2011). Synthetic Routes to N-Heterocyclic Carbene Precursors. Chemical Reviews, 111(4), 2705–2733. Retrieved from [Link]

- Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Cross-Coupling of Aryl Chlorides with Secondary Alkylzinc Reagents. Angewandte Chemie International Edition, 45(41), 6885-6888. (A representative application of PEPPSI complexes, although not the direct synthesis paper)

-

Diez-Gonzalez, S., Marion, N., & Nolan, S. P. (2009). N-Heterocyclic Carbenes in Late Transition Metal Catalysis. Chemical Reviews, 109(8), 3612–3676. Retrieved from [Link]

-

Kim, H. J., Kim, M., & Chang, S. (2011). Rhodium(NHC)-Catalyzed O-Arylation of Aryl Bromides. Organic Letters, 13(9), 2368–2371. Retrieved from [Link]

-

Arduengo, A. J., III, Harlow, R. L., & Kline, M. (1991). A stable crystalline carbene. Journal of the American Chemical Society, 113(1), 361–363. Retrieved from [Link]

-

Wikipedia. PEPPSI. Retrieved from [Link]

- Kazancı, A., Gök, Y., Kaya, R., Aktas, A., Taslimi, P., & Gülçin, I. (2021). Synthesis, characterization and bioactivities of dative donor ligand N-heterocyclic carbene (NHC) precursors and their Ag(I)NHC coordination compounds. Polyhedron, 193, 114866.

- Kotschy, A., et al. (2003). A Modular Synthesis of N-Heterocyclic Carbene Precursors. Organic Letters, 5(15), 2671-2673.

Sources

CAS number 1034449-15-4 for 1,3-Dicyclohexylbenzimidazolium chloride

An In-Depth Technical Guide to 1,3-Dicyclohexylbenzimidazolium Chloride (CAS: 1034449-15-4): A Cornerstone Precursor for N-Heterocyclic Carbene Catalysis

Foreword

N-Heterocyclic Carbenes (NHCs) have ascended from academic curiosities to indispensable tools in modern chemical synthesis, rivaling and often surpassing traditional phosphine ligands in stability and catalytic activity. Their power lies in the formation of highly stable, yet reactive, organometallic complexes. At the heart of this technology are the stable precursors from which these transient carbenes are generated. This guide focuses on a key example: This compound . With its bulky, aliphatic N-substituents, this benzimidazolium salt serves as a precursor to a robust NHC ligand, ideal for developing catalysts that exhibit high stability and efficacy in challenging cross-coupling reactions. This document provides researchers, chemists, and drug development professionals with a technical overview of its synthesis, characterization, and application, grounded in the principles of modern organometallic chemistry.

Core Compound Identity and Properties

This compound is a white to off-white solid, valued as a stable, storable precursor to its corresponding N-heterocyclic carbene. The bulky cyclohexyl groups provide significant steric shielding to the resulting metal center, enhancing catalyst stability and influencing selectivity in catalytic transformations.

| Property | Value | Source(s) |

| CAS Number | 1034449-15-4 | [1][2] |

| Molecular Formula | C₁₉H₂₇ClN₂ | [1][2] |

| Molecular Weight | 318.88 g/mol | [1][2] |

| Physical Form | White to off-white solid | [2] |

| Melting Point | 216-220 °C | [1] |

| Purity | Typically ≥95% | [1] |

| Primary Application | N-Heterocyclic Carbene (NHC) Precursor | [1] |

Synthesis of the Benzimidazolium Salt

The causality behind this choice of reagents is clear: triethyl orthoformate serves as a C1 source to form the imidazolium ring, while trimethylsilyl chloride (TMSCl) acts as a mild and effective source of chloride that drives the final ring closure and salt formation by abstracting an alkoxy group.[3] This avoids harsh acids and simplifies purification.

Proposed Synthetic Workflow

Caption: Proposed two-stage synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from methodologies reported for similar N,N'-diarylbenzimidazolium salts.[3]

-

Precursor Synthesis: To a solution of N¹,N²-dicyclohexylbenzene-1,2-diamine (1.0 eq) in a high-boiling solvent such as toluene or xylene, add triethyl orthoformate (10-20 eq).

-

Reaction Setup: Equip the flask with a distillation head to remove the ethanol byproduct formed during the reaction.

-

Condensation: Heat the mixture to reflux (approx. 145 °C). The reaction progress can be monitored by the volume of ethanol collected. Continue refluxing until the theoretical amount of ethanol is removed (typically 2-4 hours).

-

Cyclization: After cooling the solution to approximately 80-90 °C, slowly add trimethylsilyl chloride (TMSCl, 1.1 eq) dropwise via a syringe. A precipitate will begin to form.

-

Isolation: Stir the mixture at this temperature for an additional hour, then allow it to cool to room temperature. The resulting solid is collected by vacuum filtration.

-

Purification: Wash the crude solid extensively with a non-polar solvent (e.g., hexane) followed by a more polar solvent in which the product is sparingly soluble (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting materials and byproducts. Dry the resulting white solid under high vacuum. The product is typically obtained in high purity without the need for chromatography.

Spectroscopic Characterization

Full spectral assignments for this specific compound are not widely published. However, based on extensive data for analogous 1,3-dialkylbenzimidazolium salts, a reliable prediction of the key ¹H and ¹³C NMR signals can be made.[4][5] This provides a self-validating system for researchers synthesizing this compound.

Predicted NMR Data

The most characteristic signal is the acidic proton on the C2 carbon (NCHN), which is highly deshielded and appears far downfield in the ¹H NMR spectrum. Its presence is definitive proof of the formation of the imidazolium salt.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment & Rationale |

| ¹H NMR | > 10.0 (singlet, 1H) | NCHN : Highly deshielded acidic proton, characteristic of imidazolium salts. |

| 7.5 - 8.0 (multiplet, 4H) | Ar-H : Protons on the fused benzene ring. | |

| 4.5 - 5.0 (multiplet, 2H) | N-CH : Methine protons of the cyclohexyl groups directly attached to nitrogen. | |

| 1.2 - 2.5 (broad multiplets, 20H) | Cyclohexyl-CH₂ : Methylene protons of the two cyclohexyl rings. | |

| ¹³C NMR | ~143 | NCHN : Carbenic precursor carbon, characteristically downfield.[5] |

| 130-133 | N-C=C-N : Quaternary carbons of the benzimidazole core. | |

| 113-127 | Ar-CH : Aromatic carbons of the benzimidazole core. | |

| ~60 | N-CH : Methine carbons of the cyclohexyl groups. | |

| 25-35 | Cyclohexyl-CH₂ : Methylene carbons of the cyclohexyl groups. |

Core Application: Precursor for Palladium-PEPPSI Catalysts

The primary utility of this compound is as a precursor for generating highly active and stable palladium(II)-NHC catalysts. It is particularly suited for forming Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes.[1][6] These complexes are air- and moisture-stable, well-defined, and serve as excellent precatalysts for a variety of cross-coupling reactions.

Generation of the Active Pd-NHC Catalyst

The PEPPSI complex is typically formed by reacting the benzimidazolium salt with a palladium(II) source in pyridine, which acts as both the solvent and a labile ancillary ligand.

Caption: Formation of the Pd-PEPPSI precatalyst.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the use of the title compound as a precursor in a representative Pd-catalyzed Buchwald-Hartwig amination, a crucial reaction in pharmaceutical and materials science.[1]

-

Catalyst Activation (In-Situ): In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (0.02 mmol, 2 mol%), Palladium(II) chloride (0.02 mmol, 2 mol%), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 mmol).

-

Reactant Addition: To the tube, add the aryl chloride (1.0 mmol, 1.0 eq) and the amine (1.2 mmol, 1.2 eq).

-

Solvent: Add anhydrous, degassed toluene or dioxane (2-3 mL) via syringe.

-

Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 100-110 °C for 12-24 hours. The progress can be monitored by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter it through a short plug of celite or silica gel to remove inorganic salts and the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired N-arylated product.

Catalytic Cycle and Mechanistic Insight

The NHC ligand plays a pivotal role. Its strong σ-donating character stabilizes the Pd(0) active species and facilitates the oxidative addition of the aryl chloride, which is often the rate-determining step. The steric bulk of the dicyclohexyl groups promotes the final reductive elimination step, releasing the product and regenerating the active catalyst.

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Safety and Handling

-

Hazard Class: this compound is classified as a combustible solid.[1]

-

Handling: As a precursor for air- and moisture-sensitive organometallic catalysis, it should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) whenever possible, especially when combined with bases or metal sources.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and chemical-resistant gloves, is required.

-

Storage: Store in a cool, dry place away from ignition sources in a tightly sealed container.

References

-

Herrmann, W. A. N-Heterocyclic Carbenes: A New Concept in Organometallic Catalysis. Angew. Chem. Int. Ed.2002 , 41 (8), 1290–1309. [Link]

-

Özdemir, İ., et al. Plausible PEPPSI catalysts for direct C–H functionalization of five-membered heterocyclic bioactive motifs: synthesis, spectral, X-ray crystallographic characterizations and catalytic activity. RSC Adv.2023 , 13, 34583-34595. [Link]

-

Organ, M. G., et al. PEPPSI: A new generation of palladium precatalysts for cross-coupling reactions. Angew. Chem. Int. Ed.2006 , 45(41), 6889-6892. [Link]

-

Kaloğlu, M., et al. Synthesis of bis-1,3-(benz)azoles catalyzed by palladium-PEPPSI complex-based catalysts and the study of photophysical properties. Chemosphere2022 , 301, 134751. [Link]

-

Marion, N., & Nolan, S. P. Well-Defined N-Heterocyclic Carbene-Palladium(II) Precatalysts for Cross-Coupling Reactions. Angew. Chem. Int. Ed.2007 , 46(16), 2750-2752. [Link]

-

Fortman, G. C., & Nolan, S. P. N-Heterocyclic carbene (NHC) ligands and their role in catalysis. Chem. Soc. Rev.2011 , 40(10), 5151-5169. [Link]

-

Tamp, A., et al. A facile synthetic route to benzimidazolium salts bearing bulky aromatic N-substituents. Beilstein J. Org. Chem.2019 , 15, 2429–2435. [Link]

-

Glorius, F. (Ed.). N-Heterocyclic Carbenes in Synthesis. Wiley-VCH, 2006 . [Link]

-

Belhi, Z., et al. Novel benzimidazolium salts and their silver(I)-N- heterocyclic carbene complexes: synthesis, characterization and their biological properties. J. Coord. Chem.2023 , 76(1-2), 1-17. [Link]

-

Hopkinson, M. N., et al. N-Heterocyclic Carbenes. Angew. Chem. Int. Ed.2014 , 53(12), 3076-3093. [Link]

-

Abbasi, M. Design, preparation and characterization of a new ionic liquid, 1,3-disulfonic acid benzimidazolium chloride, as an efficient and recyclable catalyst. RSC Adv.2015 , 5, 103893-103902. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. strem.com [strem.com]

- 3. 1,3-Dichlorobenzene(541-73-1) 1H NMR [m.chemicalbook.com]

- 4. Design, preparation and characterization of a new ionic liquid, 1,3-disulfonic acid benzimidazolium chloride, as an efficient and recyclable catalyst for the synthesis of tetrahydropyridine under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to 1,3-Dicyclohexylbenzimidazolium Chloride: Synthesis, Properties, and Catalytic Applications

Abstract: This technical guide provides a comprehensive overview of 1,3-Dicyclohexylbenzimidazolium chloride, a key precursor for N-heterocyclic carbene (NHC) ligands. The document delves into its fundamental physicochemical properties, outlines a detailed methodology for its synthesis and characterization, and explores its significant applications in modern homogeneous catalysis. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes theoretical principles with practical, field-proven insights to serve as an authoritative resource on this versatile chemical compound.

Core Physicochemical Properties

This compound is an organic salt that serves primarily as a stable precursor to a potent, electron-rich N-heterocyclic carbene ligand. The bulky cyclohexyl groups attached to the nitrogen atoms provide significant steric hindrance, which is a critical feature for enhancing the stability and modulating the reactivity of the resulting organometallic catalysts. Its physical and chemical identifiers are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 318.88 g/mol | [1][2][3] |

| Molecular Formula | C₁₉H₂₇ClN₂ | [1][2][4] |

| CAS Number | 1034449-15-4 | [1][2][4] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 216-220 °C | [2][3] |

| Canonical SMILES | C1CCC(CC1)N2C=C4CCCCC4.[Cl-] | [5] |

| InChI Key | JACUDTKAZHCIPU-UHFFFAOYSA-M | [2][3][5] |

Chemical Structure:

Figure 1: The chemical structure of this compound, highlighting the benzimidazolium core, the two N-linked cyclohexyl groups, and the chloride counter-anion.

Synthesis and Characterization

The synthesis of benzimidazolium salts is a well-established process in organic chemistry. The following protocol represents a reliable, multi-step approach that ensures high purity and yield. This self-validating workflow includes integrated characterization steps to confirm the identity and purity of the final product.

Synthetic Workflow Overview

The synthesis logically proceeds from commercially available starting materials to the final product via the formation of a key diamine intermediate followed by cyclization.

Caption: A logical workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from N,N'-dicyclohexyl-1,2-phenylenediamine.

Materials:

-

N,N'-Dicyclohexyl-1,2-phenylenediamine

-

Triethyl orthoformate

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene

-

Ethanol

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend N,N'-dicyclohexyl-1,2-phenylenediamine (1.0 eq.) in toluene.

-

Causality: Toluene is used as a solvent that allows for heating to the temperatures required for cyclization and forms an azeotrope with the ethanol byproduct, driving the reaction to completion.

-

-

Reagent Addition: Add triethyl orthoformate (1.2 eq.) to the suspension. This serves as the one-carbon source required to form the imidazolium ring.

-

Acidification & Cyclization: Add a catalytic amount of concentrated HCl. Heat the mixture to reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: The acid catalyzes the cyclization by protonating the orthoformate, making it a better electrophile. Refluxing provides the necessary activation energy for the condensation and ring-closing steps.

-

-

Isolation of Crude Product: After cooling to room temperature, the product often precipitates from the toluene. If not, the solvent can be removed under reduced pressure. The resulting solid is the crude benzimidazolium chloride.

-

Purification: Wash the crude solid with copious amounts of diethyl ether to remove any unreacted starting materials or non-polar byproducts.

-

Trustworthiness: This washing step is critical for removing impurities that could interfere with subsequent catalytic applications.

-

-

Recrystallization: For obtaining a high-purity product, recrystallize the solid from a suitable solvent system, such as hot ethanol, followed by the slow addition of diethyl ether until turbidity is observed, then allowing it to cool.

-

Drying: Collect the pure crystals by vacuum filtration and dry them under high vacuum to remove all residual solvents.

Analytical Characterization

To validate the synthesis, the following characterization techniques are essential:

-

¹H NMR Spectroscopy: The proton NMR spectrum should confirm the presence of all expected proton environments. Key signals include broad multiplets in the 1.0-2.5 ppm range corresponding to the cyclohexyl protons and distinct signals in the 7.5-8.0 ppm region for the aromatic protons of the benzimidazole core. A characteristic singlet above 9.0 ppm is expected for the acidic C2-proton of the imidazolium ring.

-

¹³C NMR Spectroscopy: The carbon spectrum provides further structural confirmation. Expected signals include several peaks in the 25-60 ppm range for the cyclohexyl carbons, aromatic signals between 110-140 ppm, and a key downfield signal for the C2 carbon (the future carbene carbon) typically found above 140 ppm.

-

Mass Spectrometry (ESI+): Electrospray ionization mass spectrometry in positive mode should show a prominent peak corresponding to the cation [C₁₉H₂₇N₂]⁺, with an m/z value of approximately 283.22.

Core Applications in Homogeneous Catalysis

This compound is not catalytically active itself but is a crucial precursor to the corresponding N-heterocyclic carbene. The deprotonation of the salt, typically in situ using a strong base, generates the free carbene which then serves as a highly effective ligand for transition metals.

Generation of the NHC Ligand

The acidic proton at the C2 position is readily removed by a base (e.g., KOtBu, NaH, or a carbonate in some cases) to yield the neutral, highly nucleophilic carbene. This carbene is a strong σ-donor and a poor π-acceptor, making it an excellent "phosphine mimic" that can stabilize a wide range of metal centers in various oxidation states.

Palladium-Catalyzed Cross-Coupling Reactions

One of the most prominent applications is in the formulation of palladium catalysts for cross-coupling reactions.[2][5] The NHC ligand derived from this salt can be used to create highly active and stable palladium complexes, such as those of the Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type.

-

Mechanism Insight: The bulky dicyclohexyl groups create a sterically demanding pocket around the metal center. This promotes the reductive elimination step—the final, product-forming step in many cross-coupling cycles—and prevents catalyst decomposition pathways like β-hydride elimination, leading to higher turnover numbers and overall efficiency.

Caption: A generalized catalytic cycle for a Pd-NHC catalyzed cross-coupling reaction.

Rhodium-Catalyzed O-Arylation

The compound is also cited as a catalyst component for the rhodium-N-heterocyclic carbene complex-catalyzed O-arylation of phenols with aryl bromides.[2][5] In this context, the strong σ-donating character of the NHC ligand is crucial for facilitating the challenging oxidative addition of the aryl bromide to the rhodium center, enabling the formation of diaryl ethers, a key structural motif in pharmaceuticals and materials science.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

-

Handling: Avoid inhalation of dust and prevent contact with skin and eyes.[4] Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store the container tightly sealed in a cool, dry place away from incompatible materials such as strong oxidizing agents. The material is classified as a combustible solid (Storage Class 11).[3][6]

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical compound with a defined molecular weight; it is a gateway to a class of powerful N-heterocyclic carbene ligands. Its robust structure, characterized by sterically bulky cyclohexyl substituents, imparts exceptional stability and reactivity to the resulting metal complexes. Its demonstrated success in facilitating challenging catalytic transformations, such as palladium-catalyzed cross-couplings and rhodium-catalyzed arylations, underscores its importance and versatility. For researchers and scientists, a thorough understanding of its properties and synthesis is fundamental to harnessing its full potential in the development of novel and efficient catalytic systems.

References

- This compound, min. 97% - Strem. (URL: )

- This compound, min. 97% (cas 1034449-15-4) SDS/MSDS download - Guidechem. (URL: )

- This compound 95 1034449-15-4 - Sigma-Aldrich. (URL: )

- CAS 1034449-15-4 this compound - C

- This compound 95 1034449-15-4 - Sigma-Aldrich. (URL: )

- 1,3-Dicyclohexylimidazolium chloride 181422-72-0 - Sigma-Aldrich. (URL: )

- This compound 95 1034449-15-4 - Sigma-Aldrich. (URL: )

Sources

Introduction: The Significance of Solubility for 1,3-Dicyclohexylbenzimidazolium Chloride

An In-Depth Technical Guide to the Solubility of 1,3-Dicyclohexylbenzimidazolium Chloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of this compound in organic solvents. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize N-heterocyclic carbene (NHC) precursors and ionic liquids. This document offers a framework for understanding and predicting solubility, coupled with a detailed protocol for its quantitative determination.

This compound is a salt that serves as a crucial precursor to N-heterocyclic carbenes (NHCs). These NHCs are widely employed as ligands in organometallic catalysis, facilitating a variety of chemical transformations.[1][2] The solubility of this precursor in organic solvents is a critical parameter that dictates its handling, reactivity, and purification. An understanding of its solubility profile is essential for:

-

Reaction Homogeneity: Ensuring the salt is fully dissolved in a reaction medium is key to achieving consistent and reproducible catalytic activity.

-

Purification Strategies: Knowledge of differential solubility allows for the effective removal of impurities through techniques like recrystallization or precipitation.

-

Process Development: Scaling up reactions requires a clear understanding of solubility to prevent precipitation and ensure process safety and efficiency.

As of the date of this guide, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in peer-reviewed literature. Therefore, this guide provides the theoretical foundation and experimental methodology to empower researchers to determine this critical property.

Theoretical Framework for Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of solvation.[3] For this compound, a salt with both ionic and significant nonpolar character, its solubility is a complex interplay of intermolecular forces.

Molecular Structure Analysis:

-

Ionic Core: The molecule possesses a positively charged benzimidazolium ring and a chloride counter-anion. This ionic character suggests an affinity for polar solvents that can stabilize these charges.

-

Nonpolar Periphery: The two bulky cyclohexyl groups are nonpolar and will favorably interact with nonpolar or moderately polar solvents through van der Waals forces.

This dual nature suggests that the compound will exhibit a nuanced solubility profile, likely favoring polar aprotic solvents that can solvate the ionic core without the strong hydrogen-bonding competition that protic solvents might present.

The Role of Solvent Polarity

Solvents can be broadly classified based on their polarity, which is often quantified by their dielectric constant.[4]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydrogen atom attached to an electronegative atom (like oxygen) and can act as hydrogen bond donors. While the polarity is beneficial, strong hydrogen bonding with the chloride anion might compete with the solvation of the bulky cation.

-

Polar Aprotic Solvents (e.g., Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have a significant dipole moment but lack O-H or N-H bonds.[4] They are excellent at solvating cations and are predicted to be effective solvents for this compound.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and lack significant dipole moments.[5] They are unlikely to effectively solvate the ionic core of the salt, leading to poor solubility.

Hansen Solubility Parameters (HSP)

A more sophisticated approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[3][6][7] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

For a solute to dissolve in a solvent, their respective Hansen parameters should be similar. While the HSP for this compound are not published, they can be experimentally determined by testing the solubility in a range of well-characterized solvents.[8]

Predicted Qualitative Solubility Profile

Based on the structural analysis and theoretical principles, a qualitative solubility profile can be predicted. This table serves as a starting point for solvent screening.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole moments can effectively solvate the ionic benzimidazolium chloride core.[9] |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | Moderate polarity and ability to engage in weak hydrogen bonding can provide a balanced solvation environment. The solubility of similar imidazolium salts is noted in these solvents.[10] |

| Polar Protic | Methanol, Ethanol | Moderate | The polar nature is favorable, but the bulky nonpolar groups may limit high solubility. Solubility of benzimidazoles in alcohols tends to decrease with longer alkyl chains.[11] |

| Ethers | Tetrahydrofuran (THF) | Low to Moderate | Lower polarity compared to ketones and esters, may provide limited solvation. |

| Ketones | Acetone | Moderate | The polar carbonyl group can interact favorably with the ionic portion of the solute.[12] |

| Nonpolar Aromatic | Toluene, Benzene | Low | The aromatic ring may have some favorable pi-stacking interactions with the benzimidazole ring, but overall polarity is too low. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low/Insoluble | Lack of polarity makes it difficult to overcome the lattice energy of the salt. |

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, the equilibrium shake-flask method, as outlined in OECD Guideline 105, is a robust and widely accepted technique.[13][14] The following protocol is adapted for the determination of solubility in organic solvents.

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Protocol

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (CAS 1034449-15-4), purity >95%

-

Analytical grade organic solvents

-

Glass vials with PTFE-lined screw caps

-

Thermostated orbital shaker or magnetic stirrer with temperature control

-

Analytical balance (± 0.1 mg)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer, or vacuum oven for gravimetric analysis)

Procedure:

-

Preparation of Test Vials:

-

Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure a saturated solution is formed at equilibrium.

-

Accurately add a known volume (e.g., 5.00 mL) of the chosen organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the thermostated shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Allow the mixtures to agitate for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typical. A preliminary kinetic study can determine the minimum time required.[10]

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand in the temperature-controlled environment for at least 24 hours to allow the undissolved solid to settle completely.

-

-

Sampling:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask for dilution (for spectroscopic or chromatographic analysis). This step is critical to remove any suspended microcrystals.

-

-

Quantification:

-

Gravimetric Method:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dried residue is achieved.

-

The solubility is calculated as the mass of the residue divided by the volume of the solvent.

-

-

Chromatographic (HPLC) or Spectroscopic (UV-Vis) Method:

-

Prepare a series of calibration standards of known concentrations of the compound in the chosen solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) against concentration.

-

Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution by applying the dilution factor.

-

-

Data Presentation and Interpretation

Quantitative solubility data should be reported in standard units such as grams per liter (g/L) or moles per liter (mol/L) at a specified temperature.

Example Data Table (Hypothetical):

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Dichloromethane | 25.0 | Experimental Value | Calculated Value | Gravimetric |

| Acetonitrile | 25.0 | Experimental Value | Calculated Value | HPLC |

| Methanol | 25.0 | Experimental Value | Calculated Value | UV-Vis |

| Toluene | 25.0 | Experimental Value | Calculated Value | Gravimetric |

| Hexane | 25.0 | Experimental Value | Calculated Value | Gravimetric |

Conclusion

While readily available quantitative data on the solubility of this compound is limited, a systematic approach based on chemical principles and established experimental protocols can provide the necessary insights for its effective use. The compound is predicted to be most soluble in polar aprotic and chlorinated solvents, with moderate solubility in alcohols and limited solubility in nonpolar hydrocarbons. For precise applications, the shake-flask method detailed in this guide provides a reliable means of generating accurate quantitative solubility data, enabling researchers to optimize their synthetic and purification processes.

References

- Comparison of the polarity of organic solvents. (2022-10-13).

- Polarity of Solvents.

-

Chemistry LibreTexts. (2023-01-22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.

- Phytosafe. (n.d.). OECD 105.

- Martinez-Perez, C., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules, 28(16), 6173.

-

Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

- Patel, D. K., et al. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions.

-

Hansen Solubility Parameters. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

- OECD. (1995). Test No.

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

- Domańska, U., & Bogel-Łukasik, R. (2005). Solubility of Benzimidazoles in Alcohols.

-

Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents.

- Domańska, U., et al. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of N-[4-(2-Benzimidazolyl)phenyl]maleimide in Organic Solvents.

- BenchChem. (2025). An In-depth Technical Guide on the Solubility of 1,3-Dimesitylimidazolium Chloride in Organic Solvents.

- Ali, S., et al. (2024). Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis. Royal Society Open Science, 11(2), 231362.

- ResearchGate. (n.d.). Scheme 7: Synthesis of 1,3-bis(2,6-diisopropylphenyl)-imidazolium chloride (IDip·HCl).

- Abbasi, M. (2015). Design, preparation and characterization of a new ionic liquid, 1,3-disulfonic acid benzimidazolium chloride, as an efficient and recyclable catalyst for the synthesis of tetrahydropyridine under solvent-free conditions. RSC Advances, 5(58), 46911-46915.

Sources

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. researchgate.net [researchgate.net]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. research.cbc.osu.edu [research.cbc.osu.edu]

- 6. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. oecd.org [oecd.org]

- 14. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

An In-depth Technical Guide on the Synthesis and Characterization of 1,3-Dicyclohexylbenzimidazolium Chloride

Authored by: [Your Name/Department]

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-dicyclohexylbenzimidazolium chloride, a significant precursor to N-heterocyclic carbenes (NHCs). NHCs are a pivotal class of compounds in organometallic chemistry and catalysis, valued for their strong σ-donating properties which allow them to form robust bonds with metal centers.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and thorough characterization data. The synthesis involves a multi-step process culminating in the formation of the benzimidazolium salt, which is then rigorously characterized using various spectroscopic techniques to confirm its identity, purity, and structural integrity.

Introduction: The Significance of N-Heterocyclic Carbene Precursors

N-heterocyclic carbenes (NHCs) have emerged as a versatile class of ligands in organometallic chemistry and catalysis. Their exceptional stability and strong σ-donating capabilities make them superior alternatives to traditional ligands like phosphines in many catalytic applications.[1] The stability and reactivity of the resulting metal complexes are highly dependent on the electronic and steric properties of the NHC ligand, which can be fine-tuned by modifying the substituents on the nitrogen atoms of the heterocyclic ring.

This compound is a key precursor for the generation of a specific NHC, 1,3-dicyclohexylbenzimidazol-2-ylidene. The bulky cyclohexyl groups provide significant steric hindrance around the metal center, which can influence the selectivity and activity of the catalyst. This guide focuses on the practical aspects of synthesizing and characterizing this important precursor, providing a solid foundation for its application in catalyst development and other areas of chemical research.

Synthesis of this compound

The synthesis of this compound is typically achieved through a stepwise N-alkylation of benzimidazole.[2] This method allows for the sequential introduction of the two cyclohexyl groups onto the nitrogen atoms of the benzimidazole core. A subsequent ring closure reaction using an appropriate C1 building block would also be a viable, though less common, synthetic route.[3]

Reaction Scheme

The overall synthetic pathway can be visualized as a two-step process starting from benzimidazole. The first step is the mono-N-alkylation to form N-cyclohexylbenzimidazole, followed by a second N-alkylation to yield the desired this compound.

Caption: Synthetic scheme for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-Cyclohexylbenzimidazole

-

To a solution of benzimidazole (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) (1.5 equivalents).

-

Stir the suspension at room temperature for 30 minutes to facilitate the deprotonation of the benzimidazole.

-

Add cyclohexyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure N-cyclohexylbenzimidazole.

Step 2: Synthesis of this compound

-

Dissolve the N-cyclohexylbenzimidazole (1 equivalent) and an excess of cyclohexyl bromide (2-3 equivalents) in a high-boiling point solvent like toluene.

-

Reflux the mixture for 24-48 hours. The progress of the quaternization reaction can be monitored by the precipitation of the benzimidazolium salt.

-

After the reaction is complete, cool the mixture to room temperature and collect the precipitate by filtration.

-

Wash the solid product with a non-polar solvent like hexane to remove any unreacted starting materials.

-

Dry the resulting white solid under vacuum to yield this compound.

Rationale for Experimental Choices:

-

Solvent: DMF is chosen for the first step due to its ability to dissolve both the benzimidazole and the inorganic base. Toluene is used in the second step due to its high boiling point, which is necessary to drive the less facile second alkylation to completion.

-

Base: Potassium carbonate is a sufficiently strong base to deprotonate benzimidazole, initiating the nucleophilic substitution reaction.

-

Excess Reagent: An excess of cyclohexyl bromide is used in the second step to ensure complete conversion of the mono-alkylated intermediate to the desired di-alkylated product.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5-10.0 | Singlet | 1H | N-CH -N (Imidazolium proton) |

| ~7.5-8.0 | Multiplet | 4H | Aromatic protons |

| ~4.5-5.0 | Multiplet | 2H | N-CH (Cyclohexyl) |

| ~1.2-2.2 | Multiplet | 20H | Cyclohexyl CH₂ |

Note: The exact chemical shifts can vary depending on the solvent used for analysis.[4] The downfield shift of the imidazolium proton is a characteristic feature of these salts.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~140-145 | N-C -N (Imidazolium carbon) |

| ~130-135 | Quaternary aromatic carbons |

| ~110-125 | Aromatic CH carbons |

| ~60-65 | N-C H (Cyclohexyl) |

| ~25-35 | Cyclohexyl C H₂ |

Note: The chemical shift of the imidazolium carbon is particularly diagnostic.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. For ionic compounds like benzimidazolium salts, Electrospray Ionization (ESI) is the preferred method.

The expected mass spectrum will show a prominent peak corresponding to the cationic part of the molecule, [C₁₉H₂₇N₂]⁺.

Table of Expected Mass Spectrometry Data:

| Parameter | Value |

| Molecular Formula | C₁₉H₂₇ClN₂[6][7] |

| Molecular Weight | 318.88 g/mol [6] |

| Exact Mass of Cation | 283.2174 m/z |

| Expected ESI-MS peak | [M-Cl]⁺ at m/z ≈ 283.2 |

Physical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | --- |

| Melting Point | 216-220 °C | [8] |

| Assay | ≥95% | [8] |

Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical progression designed to ensure the integrity of the final product.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Applications and Future Directions

This compound serves as a crucial precursor for generating NHC ligands used in a variety of catalytic reactions. These include:

-

Cross-coupling reactions: Palladium-NHC complexes are highly effective catalysts for Suzuki, Heck, and Buchwald-Hartwig amination reactions.

-

Olefin metathesis: Ruthenium-NHC complexes are among the most active and stable catalysts for this powerful carbon-carbon bond-forming reaction.

-

O-arylation of phenols: Rhodium-NHC complexes have been shown to catalyze the O-arylation of phenols with aryl bromides.[8]

The continued development of new synthetic routes to functionalized benzimidazolium salts will undoubtedly lead to the discovery of novel NHC ligands with enhanced catalytic properties. Future research may focus on creating chiral versions of these precursors for applications in asymmetric catalysis, a field of immense importance in the pharmaceutical industry.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers can reliably produce and verify this important N-heterocyclic carbene precursor. The comprehensive characterization data serves as a benchmark for ensuring the quality and purity of the synthesized compound, which is paramount for its successful application in catalysis and materials science.

References

-

Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journals. [Link]

-

Synthesis of Six-Membered N-Heterocyclic Carbene Precursors Based on Camphor. PMC. [Link]

-

Synthetic Routes to N-Heterocyclic Carbene Precursors. Chemical Reviews. [Link]

-

Synthesis and characterisation of an N-heterocyclic carbene with spatially-defined steric impact. Semantic Scholar. [Link]

-

Synthesis and characterization of N-heterocyclic carbene–M⋯OEt2 complexes (M = Cu, Ag, Au). Analysis of solvated auxiliary-ligand free [(NHC)M]+ species. RSC Publishing. [Link]

-

Synthesis and characterization of low-dimensional N-heterocyclic carbene lattices. Kavli Energy NanoScience Institute (ENSI). [Link]

-

Synthesis, characterization and catalytic properties of cationic N-heterocyclic carbene silver complexes. PMC - NIH. [Link]

-

CHAPTER 1: Introduction to N-Heterocyclic Carbenes: Synthesis and Stereoelectronic Parameters. Books. [Link]

-

Synthesis and Characterization of N-Trifluoromethyl N-Heterocyclic Carbene Ligands and Their Complexes. Organometallics - ACS Publications. [Link]

-

Scheme 7: Synthesis of 1,3-bis(2,6-diisopropylphenyl)-imidazolium chloride (IDip·HCl). ResearchGate. [Link]

-

1,3-Dicyclohexyl-imidazolium chloride | C15H25ClN2 | CID 10956542. PubChem. [Link]

-

Supplementary NMR data. The Royal Society of Chemistry. [Link]

-

Fig. 1 125 MHz 13 C NMR Spectrum of Compound-1 in CHCl3-d1. Fig. 2 500.... ResearchGate. [Link]

-

13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0251213). Human Metabolome Database. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

- Synthesis of 1,3 distributed imidazolium salts.

-

Design, preparation and characterization of a new ionic liquid, 1,3-disulfonic acid benzimidazolium chloride, as an efficient and recyclable catalyst for the synthesis of tetrahydropyridine under solvent-free conditions. RSC Publishing. [Link]

-

Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability. MDPI. [Link]

-

Mass spectrum of 1,3-DCP. ResearchGate. [Link]

-

Synthesis of 1,3-Dialkylimidazolium and 1,3-Dialkylbenzimidazolium Salts. Request PDF. [Link]

-

1,3-Dicyclohexylurea. National Institute of Standards and Technology. [Link]

-

The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. MDPI. [Link]

-

Diazonium Salts in Visible Light Photocatalysis – a Focused Overview of their Application in Continuous Flow Synthesis. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]

- 4. rsc.org [rsc.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. strem.com [strem.com]

- 7. guidechem.com [guidechem.com]

- 8. This compound 95 1034449-15-4 [sigmaaldrich.com]

The Lynchpin of Modern Catalysis: A Technical Guide to the Mechanism of 1,3-Dicyclohexylbenzimidazolium Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-Heterocyclic Carbenes (NHCs) have irrevocably transformed the landscape of homogeneous catalysis, serving as robust, tunable ligands for a vast array of transition metal-catalyzed reactions. Among the plethora of NHC precursors, 1,3-Dicyclohexylbenzimidazolium chloride has emerged as a workhorse, prized for its ability to generate a highly effective and sterically demanding carbene ligand. This guide provides an in-depth exploration of the core mechanistic principles governing the action of this precursor in catalysis. We will dissect the activation pathway from the stable salt to the active carbene, analyze the critical steric and electronic properties that dictate its catalytic efficacy, and illustrate its role within the context of a palladium-catalyzed cross-coupling reaction, a cornerstone of modern synthetic chemistry. This document is intended to serve as a technical resource, bridging fundamental organometallic principles with practical, field-proven insights for professionals in research and development.

Introduction: The Rise of N-Heterocyclic Carbenes

For decades, phosphines dominated the world of ancillary ligands in transition metal catalysis. However, their susceptibility to oxidation and the sometimes-labile nature of the metal-phosphine bond presented limitations. The isolation of the first stable N-heterocyclic carbene in 1991 marked a paradigm shift. NHCs are distinguished by a divalent carbon atom formally bearing a lone pair of electrons, stabilized by at least one adjacent nitrogen atom within a heterocyclic framework.